

Exemplar Compound 1: UCB-J (A PET Ligand for SV2A)

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Compound of Interest

Compound Name: UCB-35440

Cat. No.: B1683355

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Target Identification and Validation:

The primary target of the radioligand [11C]UCB-J has been identified as the Synaptic Vesicle Glycoprotein 2A (SV2A). This protein is a crucial component of the synaptic vesicle machinery in the brain and is considered a marker of synaptic density.

Validation Studies: Validation of SV2A as the target for [11C]UCB-J was conducted through several experimental approaches:

- **Blocking Studies:** Pre-treatment of animal models with levetiracetam, a known SV2A ligand, demonstrated a dose-dependent reduction in [11C]UCB-J binding in the brain.^[1] This competitive binding confirmed that [11C]UCB-J engages the same target as levetiracetam.
- **Kinetic Modeling:** In vivo positron emission tomography (PET) imaging studies in both mice and humans have been performed to characterize the binding kinetics of [11C]UCB-J.^{[1][2]} These studies have shown that the kinetics are best described by a reversible one-tissue compartment model, which is consistent with specific binding to a target like SV2A.^[2]
- **High Affinity and Specificity:** [11C]UCB-J has been demonstrated to have high affinity and specificity for SV2A, making it a suitable tool for in vivo imaging of synaptic density in neurological and neurodegenerative diseases.^{[1][2]}

Quantitative Data Summary:

| Parameter | Value | Species | Reference |
|--|---------------------|---------|---------------------|
| Parent fraction at 15 min p.i. | 22.5 ± 4.2% | Mouse | [1] |
| Comparability of 1TCM and 2TCM for VT (IDIF) | r=0.999, p < 0.0001 | Mouse | [1] |
| MMSE score for human subjects | ≥ 27 | Human | [2] |

Experimental Protocols:

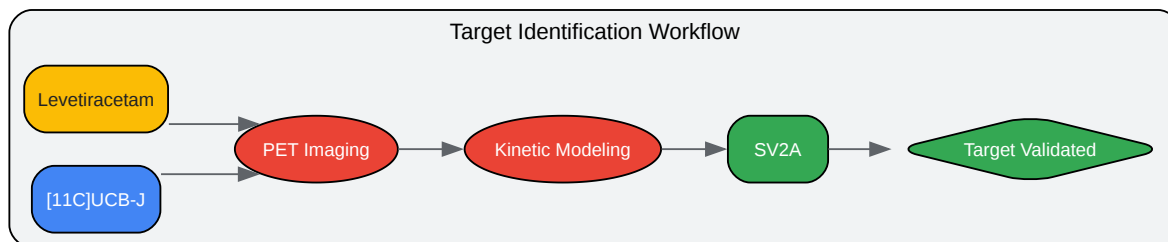
[11C]UCB-J PET Imaging in Mice:

- Animal Models: Studies were conducted in mice.
- Radiotracer: [11C]UCB-J was administered.
- Blocking Agent: Levetiracetam was used to confirm target engagement.
- Imaging: Dynamic PET scans of 60-minute duration were performed.
- Data Analysis: An image-derived input function (IDIF) was used for kinetic modeling. One- and two-tissue compartmental models (1TCM and 2TCM) were evaluated to estimate the total volume of distribution (VT).[\[1\]](#)

[11C]UCB-J PET Imaging in Humans:

- Subjects: The study included healthy controls (HCs) and patients with Alzheimer's disease (AD).
- Radiotracer: [11C]UCB-J was administered.
- Imaging: Two 60-minute dynamic PET scans were performed with a 28-day interval.
- Data Analysis: Arterial sampling was conducted, and various parametric quantitative methods were evaluated for their accuracy and test-retest repeatability.[\[2\]](#)

Signaling Pathway and Experimental Workflow Diagrams:



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Caption: Workflow for the identification and validation of SV2A as the target for [11C]UCB-J.

Exemplar Compound 2: UCB0599 (An α -Synuclein Misfolding Inhibitor)

Target Identification and Validation:

UCB0599 is a small-molecule inhibitor designed to target the misfolding of α -synuclein (ASYN). The aggregation of misfolded α -synuclein is a key pathological hallmark of Parkinson's disease (PD) and other synucleinopathies.

Validation Studies: The primary validation for UCB0599's mechanism of action comes from its progression into clinical trials for Parkinson's disease, a disease directly caused by α -synuclein pathology.

- Clinical Trials: Phase 1/1b studies have been conducted in healthy participants and individuals with Parkinson's disease to evaluate the safety, tolerability, and pharmacokinetics of UCB0599.[3] The progression to human trials implies a body of preclinical data supporting its proposed mechanism of inhibiting α -synuclein misfolding.

Quantitative Data Summary:

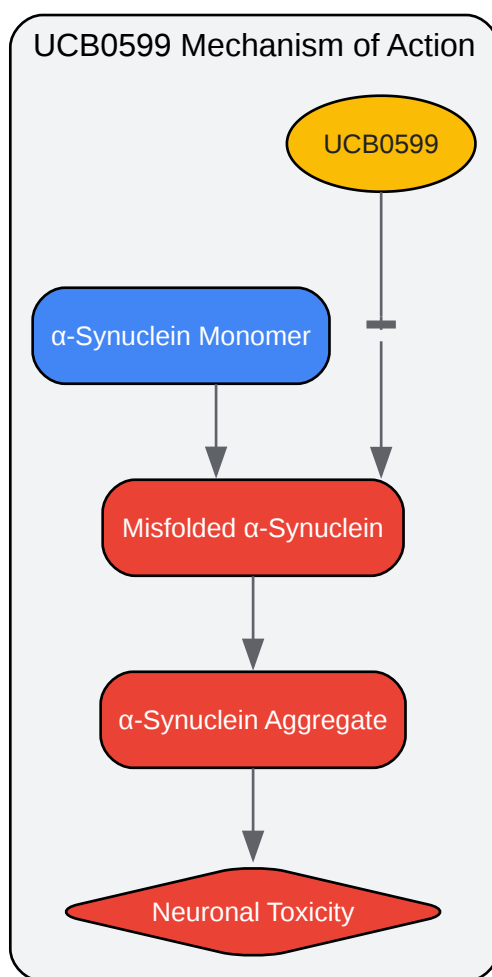
| Parameter | UCB0599 Dose | Value | Population | Reference |
|---------------------------------------|--------------|-------------------|----------------------|-----------|
| AUC (GeoMean) | 90 mg | 3225 hng/mL | Healthy Participants | [3] |
| AUC (GeoMean) | 450 mg | 17,040 hng/mL | Healthy Participants | [3] |
| Cmax (GeoMean) | 90 mg | 374 ng/mL | Healthy Participants | [3] |
| Cmax (GeoMean) | 450 mg | 1806 ng/mL | Healthy Participants | [3] |
| tmax (range) | 90-450 mg | 1.5 - 2.0 hours | Healthy Participants | [3] |
| Elimination Half-life (GeoMean range) | 90-450 mg | 10.6 - 13.0 hours | Healthy Participants | [3] |

Experimental Protocols:

Phase 1/1b Clinical Study (UP0030):

- Study Design: A two-part Phase 1 study to evaluate safety, tolerability, pharmacokinetics (PK), and the effect of food and itraconazole (ITZ) on UCB0599.
- Population: Healthy participants, including older individuals, and participants with Parkinson's disease.
- Dosing: Single ascending doses (SADs) ranging from 90 mg to 450 mg were explored.
- Pharmacokinetic Analysis: Blood samples were collected to determine key PK parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), tmax (time to maximum concentration), and elimination half-life. Cerebrospinal fluid (CSF) was also analyzed to assess brain penetration.[3]

Signaling Pathway and Experimental Workflow Diagrams:



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Caption: Proposed mechanism of action for UCB0599 in inhibiting α -synuclein aggregation.

In conclusion, while information on "**UCB-35440**" is not publicly available, the examples of UCB-J and UCB0599 demonstrate a robust framework for target identification and validation within UCB's pipeline. This includes a combination of in vitro and in vivo studies, preclinical and clinical research, and the use of advanced techniques like PET imaging to confirm target engagement and understand the pharmacokinetic and pharmacodynamic properties of their compounds.

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References

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